Sulforhodamine G

Fluorescent Tracers Live-Cell Imaging Protein Staining

Sulforhodamine G (SRG) is a water-soluble, orange-red xanthene fluorescent dye. It functions as a hydrophilic polar tracer and exhibits an absorption maximum at 529 nm with corresponding excitation and emission peaks at 531 nm and 552 nm, respectively.

Molecular Formula C25H25N2NaO7S2
Molecular Weight 552.6 g/mol
Cat. No. B12062151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforhodamine G
Molecular FormulaC25H25N2NaO7S2
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]
InChIInChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
InChIKeyNWWFZBYHUXCUDI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulforhodamine G (CAS 5873-16-5) Procurement Guide for Fluorescent Tracers and FRET Acceptors


Sulforhodamine G (SRG) is a water-soluble, orange-red xanthene fluorescent dye . It functions as a hydrophilic polar tracer and exhibits an absorption maximum at 529 nm with corresponding excitation and emission peaks at 531 nm and 552 nm, respectively . Unlike its non-sulfonated analog Rhodamine B, SRG demonstrates enhanced fluorescence intensity and maintains stable spectral performance across a broad pH range of 3 to 10 . These baseline properties underpin its utility in fluorescence microscopy, protein staining, and organic electronics, yet its quantifiable differentiation from in-class compounds dictates its specific procurement value .

Why Generic Rhodamine Dyes Cannot Substitute Sulforhodamine G in Quantitative Bioassays and Hybrid Electronics


Interchanging Sulforhodamine G with close analogs such as Sulforhodamine B or Rhodamine B compromises experimental validity due to significant divergences in spectral position, fluorescence intensity, and environmental sensitivity. Sulforhodamine B exhibits a red-shifted emission (approx. 586 nm) [1], causing optical overlap issues in multicolor applications, while Rhodamine B's fluorescence is pH-dependent [2], introducing variability in live-cell imaging. SRG's specific combination of a 529 nm absorption, pH-insensitive bright fluorescence (relative to Rhodamine B) , and hydrophilic character directly address limitations observed with these analogs in standard microscopy and microfluidic tracer studies. Substituting SRG without accounting for these quantitative differences can lead to data loss, increased photobleaching, or invalid FRET calculations in energy transfer applications [3].

Quantitative Differentiation Evidence: Sulforhodamine G vs. In-Class Comparators for Procurement Decision-Making


Superior pH Stability and Brightness Relative to Non-Sulfonated Rhodamine B in Biological Tracer Studies

Sulforhodamine G exhibits significantly enhanced fluorescence compared to its non-sulfonated analog Rhodamine B, a critical differentiation for signal-to-noise ratios. Critically, SRG maintains constant absorption and fluorescence across a pH range of 3 to 10, whereas Rhodamine B demonstrates pronounced pH-dependent spectral variations . This eliminates the need for stringent buffer standardization in biological assays.

Fluorescent Tracers Live-Cell Imaging Protein Staining

Quantitative Energy Transfer Efficiency in Solid-State FRET Hybrid Materials

In periodic mesoporous organosilica (PMO) light-harvesting systems, Sulforhodamine G serves as a terminal acceptor in a two-step FRET cascade. When paired with diethylaminocoumarin as a donor, SRG achieves a maximal energy transfer efficiency of 68.9% before quenching onset. This is lower than the 86.8% efficiency observed for dibenzothiacarbocyanine in the same system, highlighting SRG's specific niche in moderate-efficiency, red-shifted emission channels [1]. The system achieves a final emission shifted by approx. 60 nm.

Organic Electronics Light-Harvesting Hybrid Materials

Fluorescence Recovery and Spectral Shift Behavior in Encapsulated Nanocarriers

When attached to 85 nm colloidal gold and encased in a silicate shell, the fluorescence of Sulforhodamine G is initially quenched by the gold core. Upon dissolution of the gold, fluorescence is recovered, but SRG exhibits a distinct blue-shifted peak emission relative to its spectrum in pure water. This behavior differs from Cascade Blue, which undergoes a red-shift under identical conditions [1].

Nanotechnology Drug Delivery Biosensors

Excitation Wavelength Specificity vs. Sulforhodamine B for Multicolor Microscopy

Sulforhodamine G offers a distinct excitation/emission profile (λex/λem ≈ 531/552 nm) compared to the redder Sulforhodamine B (λex/λem ≈ 544/570 nm) [1]. This 13-18 nm hypsochromic (blue) shift allows SRG to be effectively paired with common green and far-red dyes (e.g., FITC, Cy5) without the significant spectral crosstalk encountered with SRB in standard laser scanning confocal setups.

Multicolor Imaging Fluorescence Microscopy Spectral Separation

Water Solubility Enabling High-Concentration Aqueous Tracer and Microfluidic Applications

Sulforhodamine G is characterized as a highly water-soluble and hydrophilic dye, a direct consequence of its two sulfonic acid moieties . This contrasts with the poor aqueous solubility and aggregation propensity of many non-sulfonated rhodamine analogs (e.g., Rhodamine 6G, Rhodamine B) which often require organic co-solvents. SRG maintains monomeric fluorescence in aqueous buffers, essential for reproducible quantification in microfluidic channels and protein staining protocols.

Microfluidics Hydrological Tracing Protein Staining

Validated Application Scenarios for Sulforhodamine G Based on Comparative Performance Evidence


pH-Insensitive Fluorescent Polar Tracer in Live-Cell Imaging and Endocytosis Assays

Leveraging its superior fluorescence stability across pH 3-10 and higher brightness compared to Rhodamine B , SRG is the preferred dye for long-term live-cell tracing. It ensures quantitative consistency when monitoring membrane trafficking and neuronal morphology in varying intracellular compartments without signal fluctuation induced by organelle pH changes.

Solid-State Acceptor Dye in Moderate-Efficiency FRET Hybrids for White-Light Emission

Sulforhodamine G's validated two-step FRET efficiency of 68.9% in mesoporous organosilica matrices [1] positions it as a viable acceptor for solid-state lighting. It is suitable for applications requiring red emission channels (~60 nm red-shift) where the highest available efficiency is not critical, but stable integration into porous hosts is required.

Internal Nanocarrier Probe for Analyzing Shell-Dye Interactions

Due to its unique blue-shifted emission recovery upon gold core dissolution in silicate shells [2], SRG acts as a sensitive reporter of the local microenvironment inside drug delivery vehicles. This makes it invaluable for quality control in nanoparticle synthesis, where the spectral shift indicates successful core removal and dye retention within the shell.

Green-Excitable Secondary Tracer in Multicolor Fluorescence Microscopy

With an emission maximum at 552 nm, SRG provides a distinct spectral window that minimizes crosstalk with Sulforhodamine B (570 nm) [3]. This facilitates its use alongside common green fluorophores (FITC) and far-red dyes (Cy5) in standard laser scanning microscopy, ensuring cleaner separation in multiplexed tissue and protein arrays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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